Product packaging for androsta-1,4-diene-3,17-dione(Cat. No.:)

androsta-1,4-diene-3,17-dione

Cat. No.: B233031
M. Wt: 284.4 g/mol
InChI Key: LUJVUUWNAPIQQI-WFZCBACDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-1,4-diene-3,17-dione (ADD), also known as Boldione, is a white to white crystalline powder with the molecular formula C19H24O2 and a melting point of 137-140 °C . It serves as a critical industrial precursor and key intermediate in the synthesis of a wide array of steroidal pharmaceuticals, including those within the estrane and androstane families . Its stable 1,4-diene conjugated structure makes it a core active skeleton in steroid derivatives, offering clear reaction sites and high selectivity . In research, ADD is noted as a mechanism-based inactivator of the enzyme aromatase, with studies indicating that certain 2-substituted derivatives, such as the 2-hexyl compound, act as powerful inactivators, suggesting potential research applications in areas like estrogen-dependent breast cancer . Modern production leverages advanced biocatalytic methods, utilizing engineered E. coli or Mycobacterium neoaurum for high-efficiency microbial bioconversion from substrates like phytosterol, achieving high molar yields . This product is strictly for Research Use Only and is NOT intended for diagnostic, therapeutic, or any other human or veterinary use. It is important for researchers to be aware that this compound is classified as a Schedule III Controlled Substance in the United States and is prohibited by the World Anti-Doping Agency (WADA) in sports .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O2 B233031 androsta-1,4-diene-3,17-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1

InChI Key

LUJVUUWNAPIQQI-WFZCBACDSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

The Significance of Androsta 1,4 Diene 3,17 Dione As a Key Steroid Intermediate in Research

Androsta-1,4-diene-3,17-dione (B159171) (ADD) is a pivotal intermediate in the production of a wide array of steroid hormones. wikipedia.org Its primary significance lies in its role as a precursor, obtainable in high yields through the biotransformation of plant and animal sterols. wikipedia.org This process, often utilizing microorganisms, involves the cleavage of the sterol side-chain at the C17 position and the oxidation of the alcohol group at the C3 position. wikipedia.org

The structural complexity of steroid molecules, with their multiple chiral centers, makes complete chemical synthesis a formidable and often economically unviable challenge. springernature.comresearchgate.net Microbial biotransformation offers a more reliable, cost-effective, and less hazardous route for the commercial manufacturing of key steroid intermediates like ADD. springernature.comresearchgate.net Microorganisms such as Mycobacterium and Arthrobacter are frequently employed for their ability to convert sterols into ADD and a related compound, androst-4-ene-3,17-dione (AD). plos.orgscispace.com

The production of ADD from phytosterols (B1254722) is a core step in the synthesis of many steroid-based drugs. nih.gov Research has focused on optimizing this biotransformation process. For instance, studies have explored the use of metabolic inhibitors to enhance the accumulation of ADD. oup.com Furthermore, research into dual-enzyme systems and the optimization of fermentation conditions aims to improve the efficiency of converting AD into ADD. researchgate.net

Table 1: Microbial Biotransformation of Sterols to this compound (ADD)

Microorganism Substrate Key Product(s) Research Focus
Arthrobacter globiformis Sugarcane Sterols This compound (ADD) Enhanced accumulation using metabolic inhibitors. oup.com
Mycobacterium sp. Phytosterols Androst-4-ene-3,17-dione (AD), this compound (ADD) Overcoming product separation challenges by enhancing KSDD enzyme activity. mdpi.com
Mycobacterium neoaurum Phytosterols This compound (ADD) Improving production yield through fermentation strategies. plos.org
Mycobacterium sp. NRRL B-3683 Cholesterol This compound (ADD) Achieved a 78% yield in fermentor studies without the need for chelating agents. asm.org

The Academic Relevance of Androsta 1,4 Diene 3,17 Dione in Steroid Biochemistry Research

Microbial Biotransformation Pathways to this compound

The microbial conversion of sterols such as phytosterols (B1254722) and cholesterol into ADD is a complex multi-step process. It primarily involves the selective cleavage of the sterol side-chain and modification of the steroid nucleus, without its complete degradation. nih.gov The key enzymatic step in the formation of ADD from its immediate precursor, androst-4-ene-3,17-dione (AD), is the introduction of a double bond at the C1,2 position, a reaction catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase (KstD). mdpi.comasm.org

Phytosterols, which are plant-derived sterols readily available from by-products of soybean and other vegetable oil processing, are a preferred and cost-effective substrate for the microbial production of ADD. asm.org The biotransformation involves the microbial degradation of the phytosterol side-chain to yield the 17-keto group, and subsequent dehydrogenation of the A-ring of the steroid nucleus. d-nb.infoasm.org

Several microbial strains have been identified and characterized for their ability to efficiently convert phytosterols to ADD. Mycobacterium species are among the most potent and widely studied for this biotransformation. plos.org

Mycobacterium neoaurum : Strains of M. neoaurum, such as JC-12 and NwIB-01, are highly efficient in producing ADD from phytosterols. asm.orgplos.org For instance, M. neoaurum NwIB-01, when cultured with 15 g/L of phytosterols, was able to produce 4.23 g/L of ADD alongside 1.76 g/L of AD. asm.org Genetic engineering of these strains, such as overexpressing the gene for 3-ketosteroid-Δ¹-dehydrogenase (KstD), has been shown to significantly enhance the yield of ADD. d-nb.infoasm.org

Mycobacterium sp. : Various other Mycobacterium species, like Mycobacterium sp. NRRL B-3683, are known to degrade the side chain of sterols to produce ADD without requiring inhibitory agents to prevent steroid nucleus degradation. nih.gov This strain has demonstrated a preference for substrates with a 3β-hydroxy-Δ⁵ system over the 3-keto-Δ⁴ structure. asm.org

Gordonia neofelifaecis : This actinomycete, isolated from clouded leopard feces, has been identified as an efficient biocatalyst for converting cholesterol to ADD. asm.orgnih.gov The genome of G. neofelifaecis NRRL B-59395 contains five putative genes encoding for KstD, indicating a high capacity for this specific dehydrogenation reaction. nih.govnih.gov

Arthrobacter simplex : This bacterium is also utilized in the biotransformation of phytosterols. mdpi.com It is known to possess KstD activity, enabling the conversion of AD to ADD. mdpi.com

The table below summarizes the characteristics of some microbial strains used for ADD production.

Microbial StrainSubstrateKey Enzyme(s)Noteworthy Characteristics
Mycobacterium neoaurum JC-12 Phytosterols3-ketosteroid-Δ¹-dehydrogenase (KstD), CatalaseHigh ADD producer; yield enhanced by three-stage fermentation. mdpi.complos.org
Mycobacterium neoaurum NwIB-01 Phytosterols3-ketosteroid-Δ¹-dehydrogenase (KstD)Produces both ADD and AD; genetic manipulation of KstD alters product ratio. asm.org
Mycobacterium sp. NRRL B-3683 Phytosterols, CholesterolSide-chain cleaving enzymes, 1-dehydrogenaseProduces ADD without requiring nucleus degradation inhibitors. nih.gov
Gordonia neofelifaecis NRRL B-59395 Cholesterol, Phytosterols3-ketosteroid-Δ¹-dehydrogenase (KstD)Possesses multiple KstD genes, indicating high dehydrogenation potential. nih.govnih.gov
Arthrobacter simplex Phytosterols3-ketosteroid-Δ¹-dehydrogenase (KstD)Capable of converting AD to ADD. mdpi.com

To overcome challenges such as low substrate solubility and product toxicity, various optimization strategies have been developed to enhance the yield and efficiency of ADD production. mdpi.complos.org

Three-Stage Fermentation : A three-stage fermentation strategy has been successfully applied to Mycobacterium neoaurum JC-12 to boost ADD production. This involves an initial stage for cell growth using a favorable carbon source like fructose (B13574), a second stage for maintaining metabolism by feeding glucose, and a final stage where phytosterols are added for biotransformation. plos.org This method significantly increased the final ADD concentration, reaching up to 18.6 g/L. plos.orgresearchgate.net

Carbon Source Modulation : The choice of carbon source can dramatically affect biomass growth and the duration of the fermentation process. For M. neoaurum JC-12, using fructose as the initial carbon source was found to eliminate the lag phase and increase biomass, thereby shortening the fermentation period from 168 hours to 120 hours and increasing ADD productivity. plos.org

Resting Cell Systems : Utilizing resting cells (non-growing but metabolically active cells) can improve product yield by minimizing substrate consumption for cell growth. A resting cell system of Mycobacterium in a cloud point system achieved an ADD production of up to 12 g/L from 25 g/L of phytosterol. plos.org

Cloud Point Systems : This system uses surfactants that, above a certain temperature (the cloud point), form a separate, micelle-rich phase in which hydrophobic substrates like phytosterols can be concentrated. This enhances the bioavailability of the substrate to the microbial cells, leading to higher conversion rates. plos.org

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like phytosterols. mdpi.comasm.org This encapsulation significantly increases the aqueous solubility of the sterols, making them more accessible to the microbial cells for biotransformation. asm.orgnih.gov

The addition of modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (Me-β-CD), has been shown to markedly improve the conversion of phytosterols to ADD. asm.orgplos.org In studies with M. neoaurum, the presence of HP-β-CD not only increased the conversion rate but also shifted the product ratio in favor of ADD. nih.gov For example, with M. neoaurum JC-12, optimizing the molar ratio of Me-β-CD to phytosterol to 1.25:1 resulted in a conversion efficiency of 97.15% and an ADD production of 6.56 g/L, a substantial increase compared to the control without CDs. plos.org Furthermore, CDs can alleviate the toxic effects of the steroid products on the microbial cells, thereby maintaining their biocatalytic activity. asm.org

Optimization StrategyDescriptionImpact on ADD Production
Three-Stage Fermentation Sequential process optimizing growth, metabolism, and bioconversion phases.Achieved 18.6 g/L ADD with M. neoaurum JC-12. plos.orgnih.gov
Carbon Source Modulation Using specific sugars (e.g., fructose) to accelerate initial cell growth.Reduced fermentation time and increased productivity. plos.org
Resting Cell Systems Using non-proliferating, metabolically active cells for conversion.Reached 12 g/L ADD in a cloud point system. plos.org
Cloud Point Systems Employs surfactants to create a substrate-rich phase, enhancing bioavailability.Increases substrate concentration and reaction rates. plos.org
Oil-Aqueous Biphasic Fermentation Uses an organic phase to dissolve and slowly release the substrate.Overcomes low solubility and reduces substrate toxicity. mdpi.comsrce.hr
Cyclodextrins (CDs) Encapsulate hydrophobic substrates to increase aqueous solubility.Significantly improves conversion efficiency and ADD yield. asm.orgplos.orgnih.gov

Cholesterol is another sterol that can be effectively biotransformed into ADD by various microorganisms. nih.govnih.gov The degradation pathway is similar to that of phytosterols, involving side-chain cleavage and A-ring dehydrogenation. researchgate.net

Strains like Mycobacterium sp. NRRL B-3683 have been used to produce ADD from cholesterol. nih.govnih.gov Immobilized growing cells of this strain, adsorbed on activated alumina, achieved a maximum ADD productivity of about 0.19 g/L per day with a molar conversion rate of 77% in a repeated-batch process. nih.gov Other bacteria, such as Chryseobacterium gleum, have also been shown to convert cholesterol to ADD, producing 0.076 g of ADD from 1 g/L of cholesterol. nih.gov

Bile acids represent another class of steroid compounds that can serve as precursors for ADD derivatives through microbial action. The degradation pathways of bile acids in certain bacteria converge with those of cholesterol and phytosterols at the formation of ADD. researchgate.net The process involves the oxidation of the A-ring and the removal of the C17-side chain, leading to the formation of androsta-1,4-diene-3,17-diones (ADDs). longdom.org

Pseudomonas species, in particular, are well-documented for their ability to catabolize bile acids. longdom.org For instance, Pseudomonas alcaliphila can transform various bile acids into their corresponding hydroxy-androsta-1,4-diene-3,17-dione derivatives with good yields. longdom.org Similarly, transposon mutants of Pseudomonas putida have been used to obtain hydroxylated ADDs from cholic acid, deoxycholic acid, and other bile acids in high yields. longdom.orgnih.gov The degradation pathway typically starts with the formation of 1,4-3-keto compounds in the A-ring and subsequent removal of the acidic side chain, yielding ADDs as central intermediates. longdom.org

Optimization Strategies for Biotransformation Yield and Efficiency (e.g., three-stage fermentation, carbon source modulation, resting cell systems, cloud point systems, oil-aqueous biphasic fermentation)

Production from Cholesterol

Enzymatic Mechanisms Governing this compound Biotransformation

The microbial conversion of sterols like cholesterol and phytosterols to this compound is a multi-step enzymatic process. mdpi.com The core pathway involves the initial oxidation of the sterol, followed by the cleavage of its side-chain, and finally, modifications to the steroid's core ring structure. oup.comoup.com Key enzymes, including cholesterol oxidases, monooxygenases, and dehydrogenases, work in concert to achieve this transformation. nih.govresearchgate.net Genetic and metabolic engineering efforts focus on optimizing these enzymatic steps to enhance the yield and purity of ADD. nih.govasm.org

Role and Engineering of 3-Ketosteroid-Δ1-dehydrogenase (KSDD)

The enzyme 3-ketosteroid-Δ1-dehydrogenase (KSDD) is pivotal in the production of this compound. mdpi.comasm.org This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme catalyzes the final dehydrogenation step, converting androst-4-ene-3,17-dione (AD) into ADD by introducing a double bond at the C1-C2 position of the steroid's A-ring. mdpi.commdpi.comresearchgate.net The activity of KSDD is often a rate-limiting factor and a critical determinant of the final product ratio of ADD to AD, a significant challenge in industrial production due to the difficulty in separating these two structurally similar compounds. mdpi.comasm.org

To overcome this bottleneck, significant research has focused on the genetic manipulation of KSDD. asm.org In Mycobacterium neoaurum, for instance, three KstD isoenzymes have been identified (KstD1, KstD2, and KstD3), with studies showing that KstD2 exhibits high enzymatic activity for converting AD to ADD. d-nb.info Engineering efforts include both the inactivation of KSDD genes to produce AD exclusively and the augmentation or overexpression of KSDD to maximize the yield of ADD. asm.org The targeted augmentation of the primary KSDD gene in M. neoaurum NwIB-01 successfully increased the production of ADD. asm.org Similarly, protein engineering of the KSDD molecule through techniques like site-directed mutagenesis has been employed to enhance its dehydrogenation activity. mdpi.com

Enzymatic Activity of Recombinant KstD2 from M. neoaurum DSM 1381
SubstrateSpecific Activity (U/mg)Host System
Androst-4-ene-3,17-dione (AD)22.40Bacillus subtilis
22-hydroxy-23,24-bisnorchol-4-ene-3-one (4HP)19.19Bacillus subtilis

A key strategy to improve the production of KSDD in host organisms is codon optimization. bioline.org.br When expressing a gene from one organism, like M. neoaurum, in a different host, such as Corynebacterium crenatum or Bacillus subtilis, the codon usage patterns may differ, leading to inefficient translation and low protein expression. d-nb.infobioline.org.br By optimizing the ksdd gene sequence to match the codon bias of the expression host, the translational efficiency and subsequent enzyme production can be significantly increased. bioline.org.br For example, a recombinant C. crenatum strain with a codon-optimized ksdd gene showed a 1.6-fold increase in KSDD expression compared to the non-optimized version. bioline.org.br Similarly, expressing a codon-optimized ksdd gene from M. neoaurum JC-12 in B. subtilis led to the production of 8.76 g/L of ADD through whole-cell biocatalysis. d-nb.info Another approach involves creating enzyme variants through methods like error-prone PCR, which introduces random mutations that can lead to enhanced catalytic efficiency. researchgate.net

The biocatalytic conversion of AD to ADD by KSDD can be inhibited by the byproduct hydrogen peroxide (H2O2). researchgate.net H2O2 is generated during the reaction cycle and can have toxic effects on the enzyme, reducing its activity and stability. researchgate.netscience.gov To overcome this limitation, a common strategy is the co-expression of an auxiliary enzyme, catalase, which efficiently decomposes H2O2 into harmless water and oxygen. researchgate.netnih.govmdpi.com This dual-enzyme system protects KSDD from oxidative damage. researchgate.netscience.gov Studies have shown that co-expressing the catalase gene (katA) with the ksdd gene in E. coli or B. subtilis significantly improves the bioconversion efficiency. researchgate.netscience.gov In one study, an engineered E. coli strain coupling a mutated KstD2 with catalase achieved a 98.6% conversion of 40 g/L AD to ADD in just 14 hours. researchgate.net The overexpression of catalase has been shown to markedly attenuate the toxic effects of H2O2 in various cell types. nih.gov

Strategies for Enhancing KSDD Enzyme Activity (e.g., codon optimization)

Involvement of Steroid C27 Monooxygenase Isoenzymes in Sterol Catabolism

The initial steps of sterol degradation, which pave the way for ADD production, involve the hydroxylation of the sterol's aliphatic side-chain. This critical reaction is catalyzed by steroid C27 monooxygenases, a type of cytochrome P450 enzyme. nih.govresearchgate.netresearchfloor.org In Mycobacterium neoaurum, three isoenzymes of steroid C27 monooxygenase have been identified and characterized. nih.govresearchgate.netoup.com Research indicates that among these, steroid C27 monooxygenase 2 plays the most significant role in sterol catabolism. nih.govresearchgate.net Enhancing the metabolic flux towards ADD can be achieved by co-expressing this key monooxygenase with other crucial enzymes like cholesterol oxidase and KSDD. nih.govresearchgate.net This strategy, combined with the disruption of pathways that degrade ADD further, has been shown to significantly improve ADD production. nih.govresearchgate.net

Characterization of Cholesterol Oxidases in Initial Sterol Catabolism Steps

Effect of Cholesterol Oxidase (ChoM2) Augmentation on Steroid Production in M. neoaurum
StrainProductOriginal Yield (g/L)Yield after ChoM2 Augmentation (g/L)
NwIB-01MSThis compound (ADD)3.875.57
NwIB-R10Androst-4-ene-3,17-dione (AD)4.536.85

Metabolic Pathway Engineering for Improved this compound Production

Metabolic pathway engineering in microorganisms, particularly Mycobacterium species, is a cornerstone for the industrial production of this compound (ADD). nih.gov The primary goal of these genetic modifications is to re-route the natural sterol catabolism pathway to halt at ADD, preventing its further degradation and maximizing its accumulation. asm.orgmdpi.com This is achieved by strategically targeting key enzymes, enhancing precursor supply, and optimizing the cellular environment to support high-yield biotransformation. mdpi.commdpi.com

The core of sterol metabolism in mycobacteria involves a series of enzymatic steps that degrade the steroid nucleus. mdpi.com Two enzyme systems are of critical importance for engineering ADD production: 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-Δ1-dehydrogenase (KstD). asm.org The Ksh enzyme system, composed of a terminal oxygenase (KshA) and a reductase component (KshB), is responsible for the hydroxylation at the C9 position, which is the initial step for breaking open the steroid rings. asm.orgfrontiersin.org The KstD enzyme catalyzes the crucial Δ1-dehydrogenation step that converts Androst-4-ene-3,17-dione (AD) into ADD. mdpi.com

A primary strategy for robust ADD production is the complete inactivation of the Ksh enzyme system. asm.org By deleting the genes encoding KshA, the degradation of the steroid nucleus is blocked, leading to the accumulation of C19 steroid intermediates like AD and ADD. asm.orgd-nb.info For instance, a null mutation of the kshA1N gene in Mycobacterium neoaurum ATCC 25795 resulted in the stable accumulation of both AD and ADD. asm.org

However, simply blocking the degradation pathway is often insufficient, as the conversion of the precursor AD to ADD may be incomplete, resulting in a mixture of products that complicates downstream purification. asm.orgmdpi.com To address this, a subsequent engineering step involves overexpressing the kstD gene. frontiersin.org This enhances the Δ1-dehydrogenation activity, ensuring a more complete and selective conversion of AD to ADD. frontiersin.orgmdpi.com Research has shown that combining the inactivation of kshA genes with the overexpression of a primary kstD homologue in M. neoaurum significantly improves the yield and purity of ADD. asm.org In one study, this combined modification increased the ADD yield ratio among metabolic products to 91.2%, a twofold increase compared to the strain with only KshA inactivation. asm.org

Further refinements involve addressing cellular limitations that arise during high-efficiency biotransformation. These include:

Cofactor Imbalance: The bioconversion of sterols to ADD is an oxidative process that generates a large amount of reduced nicotinamide (B372718) adenine dinucleotide (NADH). mdpi.com An excessive NADH/NAD+ ratio can become a rate-limiting factor. mdpi.com To overcome this, researchers have engineered strains to co-express an NADH oxidase, which regenerates NAD+ and rebalances the intracellular redox state, leading to improved ADD yields. mdpi.com

Reactive Oxygen Species (ROS): High metabolic activity can lead to the production of ROS, such as hydrogen peroxide (H2O2), which can inhibit key enzymes like KstD. mdpi.comresearchgate.net A successful strategy to mitigate this is the co-expression of catalase (katA), an enzyme that decomposes H2O2, thereby protecting the catalytic machinery and enhancing ADD production. mdpi.comresearchgate.net

Substrate Uptake: The initial steps of sterol catabolism, including uptake and side-chain degradation, can also be a bottleneck. mdpi.com Stepwise pathway engineering to overexpress genes encoding enzymes like steroid C27 monooxygenase (choM) has been shown to strengthen the metabolic flux towards the desired intermediates. oup.com

These genetic modifications are often paired with optimized fermentation strategies to achieve industrially relevant titers. Multi-stage fermentation, for example, uses an initial carbon source like fructose to rapidly increase microbial biomass before introducing the phytosterol substrate for biotransformation. plos.orgnih.gov This approach, combined with engineered strains, has led to some of the highest reported ADD yields, reaching concentrations of 18.6 g/L to 20.1 g/L. oup.complos.org

The following tables summarize key research findings in the metabolic engineering of Mycobacterium for enhanced ADD production.

Table 1: Impact of Genetic Modifications on ADD Production in Mycobacterium

Strain Genetic Modification Substrate Key Finding Resulting ADD Titer Reference
M. neoaurum ATCC 25795 Null mutation of kshA1N and kshA2N; Overexpression of kstD1 Phytosterol Combined modification significantly increased ADD purity and yield. 9.36 g/L asm.org
M. neoaurum JC-12 Wild-type (optimized fermentation) Phytosterol A three-stage fermentation strategy dramatically increased ADD production. 18.6 g/L plos.orgnih.gov
M. neoaurum JC-12 Co-expression of NADH oxidase (yodC) and catalase (katA) Sterols Improved intracellular environment (redox balance, ROS removal) enhanced yield. 9.66 g/L mdpi.com
M. neoaurum JC-12S2 Overexpression of choM and ksdd; Deletion of kshA Sterols Stepwise pathway engineering achieved the highest reported ADD production. 20.1 g/L oup.com

Table 2: Comparison of Engineered Strains for ADD Molar Yield

Strain Designation (in study) Key Genetic Feature Molar Yield of AD (%) Molar Yield of ADD (%) ADD Ratio Among Products (%) Reference
Strain I ΔkshA1NΔkshA2N 39.8% 32.5% 45.3% asm.org

Enzymatic Studies and Mechanistic Insights of Androsta 1,4 Diene 3,17 Dione

Androsta-1,4-diene-3,17-dione (B159171) as a Substrate Analog and Intermediate in Enzyme-Catalyzed Reactions

This compound serves as a key substrate analog to the natural aromatase substrate, androst-4-ene-3,17-dione (androstenedione). nih.govresearchgate.net Its structural similarity allows it to interact with the active site of the aromatase enzyme. This interaction is fundamental to its role as a competitive inhibitor and as a precursor for the development of more complex inhibitors. nih.govresearchgate.net

Furthermore, ADD is a crucial intermediate in the microbial biotransformation of steroids. nih.govnih.gov Certain microorganisms, such as Arthrobacter simplex, are utilized for the large-scale production of ADD from androstenedione (B190577). nih.gov This biotransformation process is a vital step in the synthesis of various steroidal pharmaceuticals. nih.govresearchgate.net Studies have also shown that fungi like Curvularia lunata can metabolize androst-4-ene-3,17-dione into several products, including this compound. researchgate.net

Aromatase Enzyme Inhibition Research Involving this compound and its Analogs

The inhibition of aromatase, the enzyme responsible for converting androgens to estrogens, is a critical therapeutic strategy, particularly in the treatment of hormone-dependent breast cancer. nih.govnih.gov this compound and its derivatives have been instrumental in the research and development of aromatase inhibitors.

Elucidation of Competitive and Irreversible Inhibition Mechanisms

Research has demonstrated that this compound and its analogs can exhibit both competitive and irreversible (including enzyme-activated or "suicide") inhibition of aromatase. nih.govnih.gov

Competitive Inhibition: Many analogs of this compound act as potent competitive inhibitors of aromatase. nih.govacs.orgnih.gov This type of inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. For instance, 4-thiosubstituted derivatives of 1,4-androstadienedione have been shown to be potent competitive inhibitors with apparent K_i values ranging from 9.8 to 137 nM. nih.gov Similarly, various 6α- and 6β-alkylandrosta-1,4-diene-3,17-diones are powerful competitive inhibitors, with K_i values in the nanomolar range. acs.org

Irreversible Inhibition: Certain derivatives of this compound are enzyme-activated irreversible inhibitors. nih.govnih.govnih.gov These molecules, often referred to as suicide substrates, are converted by the aromatase enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation. mdpi.com For example, 7α-(4'-aminophenylthio)-androsta-1,4-diene-3,17-dione (7α-APTADD) has demonstrated effective enzyme-activated irreversible inhibition. nih.gov Other 7α-substituted analogs also produce time-dependent, first-order inactivation of aromatase in the presence of NADPH, which is characteristic of mechanism-based inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies for Aromatase Inhibition

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound scaffold affect its interaction with the aromatase enzyme. These studies have guided the design of more potent and specific inhibitors.

The A-ring of the steroid is critical for its interaction with aromatase. The introduction of a C1-C2 double bond, creating the 1,4-diene structure of ADD, is a key feature for enzyme-activated irreversible inhibition in many analogs. nih.govresearchgate.net Research has shown that the planarity of the A-ring is an important factor for binding affinity. researchgate.net For example, the introduction of a C1-C2 double bond in 7α-arylaliphatic androgens provides enzyme-activated irreversible inhibitors. nih.govresearchgate.net

Modifications to the B-ring have a significant impact on the inhibitory activity of this compound analogs.

6-Substituted Analogs: The size and stereochemistry of substituents at the C-6 position play a crucial role. Studies on 6-alkyl-substituted androst-4-ene-3,17-diones revealed that these compounds are potent competitive inhibitors. portlandpress.com In the 6α-alkyl series of androsta-1,4-diene-3,17-diones, inhibitors with alkyl chains from one to four carbons, as well as the 6α-n-hexyl steroid, caused time-dependent inactivation of aromatase. acs.org However, in the 6β-alkyl series, only the methyl analog showed this type of inactivation. acs.org This suggests the presence of a hydrophobic binding pocket near the 7α-position of the steroid in the active site of aromatase. nih.gov

6-Methylidene Analogs: The compound 6-methylidenethis compound (B13383899) (exemestane) is a well-known and potent irreversible aromatase inhibitor. nih.gov Structure-guided design has led to the development of novel C6-substituted this compound inhibitors with high potency. nih.gov

The D-ring of the steroid also plays a role in its interaction with aromatase, although it appears to be more tolerant of modifications than the A-ring.

Research has shown that as long as the five-membered D-ring remains intact, modifications such as the reduction or removal of the C-17 carbonyl group result in a less than 6-fold decrease in affinity and inactivation rate compared to the parent compound. nih.gov This indicates that an oxygen atom at C-17 is not an absolute requirement for the binding of these inhibitors. nih.gov However, some studies suggest that a 17-carbonyl group is necessary for tight binding in other series of aromatase inhibitors, such as 3-deoxyandrost-4-ene steroid analogs. uc.pt The conversion of the C-17 carbonyl to a 17β-hydroxyl group in 6-alkyl-4-ene steroids leads to less potent inhibitory activity compared to the corresponding 17-keto steroids. acs.org

Effects of Various Substituents (e.g., 7α-thiosubstituted, 7α-arylaliphatic groups)

The introduction of various substituents to the this compound (ADD) scaffold has been a key strategy in developing more potent aromatase inhibitors. Research has particularly focused on the 7α-position, revealing that both thiosubstituted and arylaliphatic groups at this position can significantly enhance inhibitory activity.

Studies have shown that 7α-thiosubstituted androgens are potent enzyme-activated irreversible inhibitors of aromatase. nih.gov For instance, 7α-(4'-aminophenylthio)-androsta-1,4-diene-3,17-dione has demonstrated high affinity for aromatase with an apparent inhibition constant (Kᵢ) of 9.9 nM and the most rapid rate of inactivation reported, with a half-time of inactivation (t₁/₂) of 1.38 minutes. oup.com

In an effort to create more metabolically stable inhibitors, the thioether linkage at the 7α-position has been replaced with a carbon-carbon linkage, leading to the synthesis of 7α-arylaliphatic androsta-1,4-diene-3,17-diones. nih.gov These compounds have proven to be potent, enzyme-activated irreversible inhibitors of aromatase. nih.gov

A series of these derivatives, including 7α-phenethyl and 7α-phenpropyl functionalized with p-nitro and p-amino groups, were synthesized and evaluated. nih.gov All were found to be powerful inhibitors with apparent Kᵢ values ranging from 7 to 19 nM. nih.gov They also demonstrated enzyme-mediated inactivation of aromatase, with apparent inactivation rate constants (k_inact) between 4.4 x 10⁻⁴ to 1.90 x 10⁻³ s⁻¹. nih.gov The 7α-phenpropylthis compound was identified as the most effective inactivator in this series, with a t₁/₂ of 6.08 minutes. nih.gov

The following table summarizes the inhibitory activity of selected 7α-arylaliphatic this compound derivatives:

CompoundApparent Kᵢ (nM)Apparent k_inact (s⁻¹)T₁/₂ (min)
7α-phenethyl-ADD7 - 194.4 x 10⁻⁴ - 1.90 x 10⁻³-
7α-phenpropyl-ADD7 - 194.4 x 10⁻⁴ - 1.90 x 10⁻³6.08
7α-(p-nitrophenethyl)-ADD7 - 194.4 x 10⁻⁴ - 1.90 x 10⁻³-
7α-(p-aminophenethyl)-ADD7 - 194.4 x 10⁻⁴ - 1.90 x 10⁻³-
7α-(p-nitrophenpropyl)-ADD7 - 194.4 x 10⁻⁴ - 1.90 x 10⁻³-
7α-(p-aminophenpropyl)-ADD7 - 194.4 x 10⁻⁴ - 1.90 x 10⁻³-

Kinetic Characterization of Aromatase Inhibition (e.g., determination of Ki, kinact, analysis of time-dependent inactivation)

The inhibition of aromatase by this compound and its analogs is often characterized by time-dependent inactivation, a hallmark of mechanism-based inhibitors. nih.govnih.govacs.orgnih.gov This process involves initial competitive binding to the enzyme, followed by a catalytic conversion of the inhibitor into a reactive species that irreversibly binds to and inactivates the enzyme.

Kinetic studies are crucial for quantifying the potency and mechanism of these inhibitors. Key parameters determined include:

Kᵢ (Inhibition Constant): This value reflects the affinity of the inhibitor for the enzyme's active site. A lower Kᵢ indicates a higher affinity. For example, 7α-arylaliphatic androsta-1,4-diene-3,17-diones exhibit potent competitive inhibition with apparent Kᵢ values ranging from 7 to 19 nM. nih.gov Similarly, 6α- and 6β-alkylandrosta-1,4-diene-3,17-diones are powerful competitive inhibitors with apparent Kᵢ's ranging from 4.7 to 54 nM. acs.orgnih.gov

k_inact (Rate of Inactivation): This constant represents the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. For instance, 7α-arylaliphatic derivatives of ADD show apparent k_inact values between 4.4 x 10⁻⁴ and 1.90 x 10⁻³ s⁻¹. nih.gov

Time-Dependent Inactivation: This is observed as a progressive loss of enzyme activity over time in the presence of the inhibitor. The inactivation is typically prevented by the presence of the natural substrate, androstenedione, confirming that the inhibitor acts at the active site. nih.govacs.orgnih.gov

Studies on 6-alkylandrosta-1,4-diene-3,17-diones have shown that the length and stereochemistry of the alkyl group at the C-6 position significantly influence the time-dependent inactivation of aromatase. acs.orgnih.gov For example, in the 6α-alkyl series, inhibitors with C-1 to C-4 alkyl chains and the 6α-n-hexyl steroid caused time-dependent inactivation, while the 6α-n-pentyl and 6α-n-heptyl compounds did not. acs.org In contrast, within the 6β-alkyl series, only the methyl analog demonstrated time-dependent inactivation. acs.orgnih.gov

The table below presents kinetic data for the inhibition of aromatase by various this compound analogs:

InhibitorType of InhibitionApparent Kᵢ (nM)Apparent k_inact (min⁻¹)
2-phenethyl-ADDCompetitive, Time-dependent-0.0293
2-phenpropyl-ADDCompetitive, Time-dependent16.10.0454
6β-ethyl-ADDCompetitive4.7-
6β-n-pentyl-ADDCompetitive5.0-
1-methyl-ADDCompetitive, Irreversible15-

Probing the Active Site Architecture of Aromatase through Ligand Binding Studies

Ligand binding studies using this compound and its analogs have provided valuable insights into the architecture of the aromatase active site. nih.govnih.gov By synthesizing and evaluating a series of structurally related inhibitors, researchers can map the steric and electronic requirements for binding and inhibition.

For example, studies with 2-phenylaliphatic-substituted androsta-1,4-diene-3,17-diones have helped to probe a hydrophobic binding pocket within the active site. nih.gov Molecular docking simulations of 2-phenpropylthis compound, the most potent inhibitor in its series (Kᵢ: 16.1 nM), indicated that the phenpropyl group orients towards this hydrophobic pocket, leading to a thermodynamically stable enzyme-inhibitor complex. nih.gov

Similarly, investigations into 6-ether and 6-ester substituted androst-4-ene-3,17-diones and their 1,4-diene analogs have highlighted the importance of both steric and electronic effects of the C-6 substituent on inhibitor binding. nih.gov In the 1,4-diene series, 6β-substituted steroids caused time-dependent inactivation of aromatase, whereas their 6α-isomers generally did not. nih.gov This suggests that the stereochemistry at the C-6 position plays a critical role in the orientation of the inhibitor within the active site, influencing its ability to be converted into a reactive, inactivating species.

Molecular modeling, in conjunction with inhibition and inactivation data, suggests that the binding of these inhibitors is influenced by:

Steric effects of the substituents, which can either facilitate or hinder proper positioning within the active site. nih.gov

Electronic effects of functional groups, such as the oxygen functions in 6-ether and 6-ester derivatives, which can impact binding affinity. nih.gov

These studies collectively contribute to a more detailed understanding of the aromatase active site, which is crucial for the structure-guided design of novel and more specific inhibitors. nih.gov

Interactions of this compound Analogs with Cytochrome P450 Enzymes

This compound (ADD) and its analogs, as steroidal compounds, can interact with various cytochrome P450 (P450) enzymes, not just aromatase (CYP19A1). nih.govresearchgate.netmdpi.comchemrxiv.org These interactions are significant as many P450 enzymes are involved in steroid metabolism and the metabolism of xenobiotics. mdpi.comfu-berlin.de

While the primary target of ADD-based inhibitors is aromatase, their potential interactions with other P450s are an important consideration in drug design to ensure selectivity and minimize off-target effects. For instance, exemestane (B1683764) (6-methylenthis compound) was found to have no significant interference with 5α-reductase activity, another key enzyme in steroid metabolism. nih.gov However, it did show a slight binding affinity for the androgen receptor. nih.gov

The metabolism of ADD itself can be catalyzed by P450 enzymes. For example, the synthesis of 1β-hydroxytestosterone, a metabolite of testosterone (B1683101) produced by xenobiotic-metabolizing P450s, was achieved from commercially available ADD. chemrxiv.org This highlights the potential for ADD to serve as a substrate for various P450s, leading to a range of hydroxylated metabolites.

The broader context of steroid metabolism involves a number of P450 enzymes, including:

CYP11A1 (cholesterol side-chain cleavage enzyme): Initiates steroidogenesis. fu-berlin.de

CYP17A1 (17α-hydroxylase/17,20-lyase): Involved in androgen synthesis. mdpi.com

CYP21A2 (21-hydroxylase): Essential for corticosteroid synthesis. fu-berlin.de

The structural similarity of ADD and its analogs to endogenous steroids means they could potentially act as substrates or inhibitors for these and other P450s. Therefore, a comprehensive evaluation of the interactions between novel ADD derivatives and a panel of P450 enzymes is a critical step in their development as selective aromatase inhibitors.

General Studies on Steroid Metabolism Enzymes

This compound (ADD) is a key intermediate in microbial steroid degradation pathways and a precursor in the synthesis of various steroid-based pharmaceuticals. nih.govresearchgate.net The enzymes involved in its metabolism are of significant interest for both industrial and medical applications.

One of the most important enzymes in this context is 3-ketosteroid-Δ¹-dehydrogenase (KSDD) . This FAD-dependent enzyme specifically catalyzes the conversion of androst-4-ene-3,17-dione (AD) to ADD. nih.gov However, the biotransformation process can be hindered by the generation of hydrogen peroxide (H₂O₂), which is toxic to the microbial cells used for production. nih.gov To overcome this, researchers have co-expressed catalase with KSDD in Bacillus subtilis, which effectively eliminates the toxic H₂O₂ and significantly improves the yield of ADD. nih.gov

The metabolism of ADD and related compounds is not limited to KSDD. For instance, the fermentation of androst-4-ene-3,17-dione with the fungus Curvularia lunata yields several metabolites, including ADD, 17β-hydroxyandrosta-1,4-dien-3-one, and various hydroxylated products. researchgate.net This demonstrates the diverse enzymatic machinery that can act on the androstane (B1237026) scaffold.

Furthermore, the metabolism of aromatase inhibitors like androsta-1,4,6-triene-3,17-dione (B190583) in humans has been studied to understand their fate in the body. It is primarily excreted unchanged and as its 17β-hydroxy analog. nih.gov Additionally, several reduced metabolites are formed, such as 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and its metabolite, indicating the involvement of reductases and other steroid-metabolizing enzymes. nih.gov

These studies underscore the complex interplay of various enzymes in the metabolism of this compound and its derivatives, which is fundamental to understanding their biological activity and for optimizing their production and therapeutic use.

Chemical Synthesis and Derivatization of Androsta 1,4 Diene 3,17 Dione

Synthetic Methodologies for Androsta-1,4-diene-3,17-dione (B159171) from Precursors (e.g., Androstenedione)

This compound is a significant intermediate in the synthesis of female sex hormones like estrone (B1671321) and estradiol (B170435). nih.gov While microbial biotransformation is a common route for its production, chemical synthesis from precursors such as androstenedione (B190577) (AD) remains a critical area of study. nih.gov

A primary method for synthesizing this compound from androst-4-ene-3,17-dione involves dehydrogenation. mdpi.com This can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent. mdpi.comnih.gov The reaction is typically carried out in an inert solvent like dioxane, benzene, toluene, or dichloromethane (B109758) at temperatures ranging from 40°C to 120°C for 12 to 72 hours. google.com This process introduces a double bond at the C1-C2 position in the A-ring of the steroid nucleus. nih.gov For instance, 7α-arylaliphatic androst-4-ene-3,17-diones have been successfully oxidized to their corresponding 7α-arylaliphatic androsta-1,4-diene-3,17-diones using DDQ. nih.gov Similarly, the dehydrogenation of formestane (B1683765) with DDQ yields 4-hydroxythis compound. dshs-koeln.de

PrecursorReagentProductReference
Androst-4-ene-3,17-dioneDDQThis compound mdpi.com
7α-arylaliphatic androst-4-ene-3,17-dionesDDQ7α-arylaliphatic androsta-1,4-diene-3,17-diones nih.gov
FormestaneDDQ4-hydroxythis compound dshs-koeln.de

Aromatization of the A-ring in this compound is a key step in the synthesis of estrogens. researchgate.net One novel method involves the reduction of ADD to the corresponding dienediol. This is followed by a double C,O-deprotonation of the A-ring, which leads to the expulsion of the 19-methyl group and the formation of estradiol in high yield. researchgate.net Another approach to aromatization involves the enzyme aromatase, which converts androgens to estrogens. wikipedia.orgbio-rad.com This biochemical process includes the oxidation of the C-19 methyl group, facilitating the aromatization of the A-ring. wikipedia.org

Specific Oxidation Methods (e.g., DDQ oxidation)

Synthesis of this compound Derivatives for Research

The modification of this compound allows for the creation of new compounds with potentially unique biological activities, making them valuable for research.

Hydroxylated derivatives of ADD are of significant interest. For example, 11α-hydroxythis compound can be synthesized through multi-step organic reactions from steroid precursors. ontosight.ai Fungal biotransformation is also a common method; for instance, Aspergillus brasiliensis can convert ADD into 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione. core.ac.ukresearchgate.net Similarly, Pseudomonas alcaliphila can produce 12β-hydroxy-androsta-1,4-diene-3,17-dione from deoxycholic acid. longdom.org

DerivativeSynthesis MethodReference
11α-hydroxythis compoundMulti-step organic synthesis ontosight.ai
11α-hydroxythis compoundFungal biotransformation (Aspergillus brasiliensis) core.ac.ukresearchgate.net
12β-hydroxythis compoundFungal biotransformation (Aspergillus brasiliensis) core.ac.ukresearchgate.net
12β-hydroxy-androsta-1,4-diene-3,17-dioneBiotransformation (Pseudomonas alcaliphila) longdom.org

The synthesis of arylaliphatic substituted ADDs has been explored to develop more metabolically stable compounds. nih.gov These derivatives are often created by first synthesizing the corresponding 7α-arylaliphatic androst-4-ene-3,17-diones and then introducing a C1-C2 double bond via oxidation with DDQ. nih.govnih.gov An improved synthesis method for the precursor androst-4-ene-3,17-diones utilizes an in situ preparation of a CuI-(n-Bu3)P complex. nih.gov The aryl rings of these derivatives, such as the 7α-phenethyl and 7α-phenpropyl, can be further functionalized to their p-nitro and p-amino forms. nih.gov

Other chemical modifications of ADD have led to the creation of various derivatives for research. For instance, 12α-hydroxythis compound can be reacted with 2,2-dimethylpropane-1,3-diol to form a cyclic acetal, which upon oxidation and base-catalyzed cleavage, yields a novel 9,10-secosteroid. researchgate.net Another example is the synthesis of 16-(p-Butoxybenzylidene)this compound, which is prepared through a condensation reaction between this compound and 4-butoxybenzaldehyde.

This compound as a Key Intermediate in the Synthesis of Other Steroids

This compound (ADD) is a pivotal starting material or intermediate in the synthesis of a wide array of biologically significant steroids. Its unique A-ring dienone structure makes it a versatile substrate for various chemical and biochemical transformations, including the introduction of new functional groups and the aromatization of the A-ring. This versatility is harnessed for the production of important steroid derivatives, such as specific testosterone (B1683101) metabolites, metabolites of the anti-cancer drug exemestane (B1683764), and various female sex hormones. nih.govspringernature.com

Synthesis of 1β-hydroxytestosterone

1β-hydroxytestosterone, a metabolite of testosterone produced by xenobiotic-metabolizing cytochrome P450 enzymes, is not commercially available, necessitating its chemical synthesis for biochemical studies. researchgate.netchemrxiv.org A multi-step synthesis has been developed starting from the readily available this compound. chemrxiv.org

A key step in this synthetic route is the functionalization of the C1 position via a 1,4-borylation reaction catalyzed by a copper carbene complex. researchgate.netchemrxiv.org This reaction proceeds with high yield and stereoselectivity, adding the boron substituent to the α-face of the steroid, likely to avoid steric hindrance from the C19-axial methyl group. chemrxiv.org The resulting 1α-borylated intermediate is then oxidized to a 1α-hydroxy group. To achieve the desired 1β-hydroxy configuration, the 1α-hydroxy group is first oxidized to a ketone, which is then stereoselectively reduced to the final 1β-hydroxy group. chemrxiv.org

Table 1: Key Steps in the Synthesis of 1β-hydroxytestosterone from this compound

StepReactionReagents/ConditionsYieldReference
1 1,4-BorylationCopper Carbene Complex, DBU95% chemrxiv.org
2 OxidationNot specifiedNot specified chemrxiv.org
3 OxidationNot specifiedNot specified chemrxiv.org
4 Stereoselective ReductionNot specifiedNot specified chemrxiv.org

This interactive table summarizes the main transformations in the synthesis. Detailed reagents and intermediate steps can be found in the cited literature.

Role in the Synthesis of Exemestane and its Metabolites

Exemestane (6-methylenthis compound) is a steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. nih.govcaldic.com Its structure is a direct derivative of this compound, featuring an additional methylene (B1212753) group at the C6 position. Therefore, ADD serves as a fundamental structural precursor for exemestane. caldic.com

Key metabolic transformations of exemestane include:

Reduction of the 17-keto group to a 17β-hydroxyl group. core.ac.uk

Hydroxylation at various positions, such as C11. core.ac.uk

Oxidation of the C6-methylene group. caldic.com

Epoxidation of the double bonds in the A-ring or the C6-methylene group. researchgate.net

For example, the metabolite 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) has been synthesized and shown to have significant aromatase inhibitory activity. nih.govresearchgate.net Other synthesized metabolites include epoxide derivatives like 6β-spirooxiranthis compound and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione. researchgate.net Fungal biotransformation of exemestane has also been used to produce novel hydroxylated derivatives, such as 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione. core.ac.uk

Table 2: Selected Metabolites Synthesized from Exemestane

Metabolite NameParent CompoundType of TransformationReference
17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE)ExemestaneReduction of C17-ketone researchgate.net, nih.gov, core.ac.uk
6β-spirooxiranthis compoundExemestaneEpoxidation researchgate.net
1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dioneExemestaneEpoxidation researchgate.net
11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dioneExemestaneMicrobial Hydroxylation core.ac.uk

This interactive table highlights key metabolites derived from exemestane, which itself is structurally based on this compound.

Synthesis of Female Sex Hormones

This compound is a crucial key intermediate for the synthesis of various female sex hormones, including estrone, estradiol, and estriol. nih.govspringernature.com The structural complexity and multiple chiral centers of these hormones make their synthesis challenging, and ADD provides a reliable starting point. nih.gov The conversion of the C19 steroid skeleton of ADD to the C18 estrogenic framework requires the aromatization of the A-ring, which involves the removal of the C19-methyl group.

A method has been developed for the aromatization of the A-ring in this compound to produce estradiol in high yield. researchgate.net This process involves the initial reduction of ADD to the corresponding dienediol. This is followed by a double C,O-deprotonation of the A-ring, which facilitates the expulsion of the C19-methyl group and subsequent aromatization to form the phenolic A-ring characteristic of estrogens. researchgate.net

Microbial biotransformation is also a widely used, cost-effective, and environmentally favorable method for producing steroidal intermediates like ADD, which are then chemically converted to the final hormone products. nih.govspringernature.com

Table 3: Transformation of this compound to Estradiol

StepTransformationKey FeatureResultReference
1 Reduction of KetonesFormation of a dienediolIntermediate for aromatization researchgate.net
2 Deprotonation/AromatizationExpulsion of C19-methyl groupFormation of phenolic A-ring researchgate.net
Product EstradiolC18 estrogenic steroidFemale Sex Hormone researchgate.net

This interactive table outlines the general chemical strategy for converting the C19 steroid ADD into the C18 estrogen, estradiol.

Structural Biology and Computational Studies of Androsta 1,4 Diene 3,17 Dione

Molecular Docking Investigations with Target Enzymes (e.g., Aromatase)

Molecular docking simulations are pivotal in understanding how androsta-1,4-diene-3,17-dione (B159171) and its derivatives interact with target enzymes, most notably aromatase. These computational methods predict the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.

Research into a series of 2-phenylaliphatic-substituted androsta-1,4-diene-3,17-diones has utilized molecular docking to elucidate structure-activity relationships. nih.gov These studies revealed that the inhibitors exhibit a competitive type of inhibition. nih.gov For instance, the docking of 2-phenpropylthis compound, the most potent inhibitor in its series with a Kᵢ of 16.1 nM, demonstrated that its phenpropyl group orients toward a hydrophobic binding pocket within the aromatase active site. nih.gov This orientation leads to the formation of a thermodynamically stable enzyme-inhibitor complex. nih.gov

The crystal structure of human placental aromatase has provided a detailed blueprint of its androgen-specific active site, which has guided the design of novel inhibitors. nih.govacs.org By leveraging this structural data, researchers have designed C6-substituted this compound inhibitors. nih.govacs.org Docking studies are often performed on newly synthesized ligands to get an atomic-level explanation for their biological activity. mdpi.com In one study, computational simulations were conducted for several 13-epimeric 10-fluoro- and 10-chloroestra-1,4-dien-3-ones alongside the parent this compound molecule to understand their interaction with the aromatase receptor model, which was based on its X-ray crystal structure. mdpi.com

Furthermore, induced-fit docking (IFD) simulations have helped to explain the molecular recognition of new potent steroidal aromatase inhibitors. nih.gov These advanced simulations can account for the flexibility of the enzyme's active site upon ligand binding, providing a more accurate model of the interaction. nih.gov Such computational approaches are valuable tools for understanding the molecular recognition process and for the future design of new steroidal inhibitors. nih.gov

Table 1: Inhibition Data for this compound Derivatives against Aromatase

CompoundInhibition Constant (Kᵢ)Inactivation Rate (k_inact)Source
2-phenethylthis compoundNot Reported0.0293 min⁻¹ nih.gov
2-phenpropylthis compound16.1 nM0.0454 min⁻¹ nih.gov

Theoretical Quantum Mechanical Density Functional Calculations Applied to this compound Chemistry

Theoretical quantum mechanical calculations, particularly Density Functional Theory (DFT), have been applied to investigate the chemical properties and reactivity of this compound (ADD) and its derivatives. These studies provide insights into reaction mechanisms and electronic structures that are not easily accessible through experimental methods alone.

In the context of the synthesis of exemestane (B1683764), a derivative of ADD, DFT calculations at the B3LYP level were used to analyze the formation of a key intermediate, 1α,3-dipyrrolidino-androsta-3,5-diene-17-one, from the substrate this compound. ingentaconnect.comnih.gov These calculations focused on the energy outputs of model reactions, which helped in suggesting hypothetical routes for the formation of the intermediate. ingentaconnect.comnih.gov The predictions derived from these quantum mechanical studies were found to be consistent with the solutions of kinetic equations that were fitted to experimental data, validating the proposed reaction pathways. ingentaconnect.comnih.gov The complete NMR characteristics for the intermediate were also described for the first time by comparing calculated results with experimental data. ingentaconnect.com

These computational analyses are crucial for optimizing synthetic routes, allowing for a more economical and large-scale production of related pharmaceutical products. ingentaconnect.comnih.gov By understanding the energetics and mechanisms at a quantum level, chemists can refine reaction conditions and improve yields. ingentaconnect.com

Crystallographic Studies of this compound Derivatives and Enzyme Complexes

X-ray crystallography has provided definitive, high-resolution structural information on this compound derivatives and their complexes with target enzymes, which is fundamental for structure-guided drug design. nih.govacs.org

The crystal structure of human placental aromatase in complex with its natural substrate, androst-4-ene-3,17-dione, has offered unprecedented insights into the enzyme's molecular basis for substrate specificity. nih.gov This structural knowledge has directly guided the design of novel C6-substituted this compound inhibitors. nih.govacs.org X-ray structures of aromatase in complex with two of these potent C6-substituted inhibitors have been solved. acs.org These structures revealed that the novel side groups protrude into the opening of the access channel, an area that is unoccupied in the enzyme-substrate complexes, confirming the design hypothesis and explaining the observed structure-activity relationship. acs.org

Beyond enzyme complexes, crystallographic studies have also explored the solid-state complexation of this compound with other molecules. It has been reported to form solid-state complexes with aromatic compounds such as naphthalene. pnas.org The formation of these crystalline molecular complexes, or cocrystals, serves as a method to probe molecular recognition. pnas.org The crystallographic data for these complexes are available in the Cambridge Structural Database (CSD). pnas.org

Advanced Research Methodologies and Techniques Applied to Androsta 1,4 Diene 3,17 Dione Research

Spectroscopic Techniques for Structural Elucidation of Metabolites and Synthetic Compounds

The precise identification of androsta-1,4-diene-3,17-dione (B159171) and its derivatives heavily relies on a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, enabling researchers to confirm known compounds and identify novel metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR and ¹³C-NMR, is fundamental for determining the carbon-hydrogen framework of ADD and its metabolites. nih.govresearchgate.netnih.gov For instance, in the fungal transformation of ADD by Aspergillus brasiliensis, ¹H-NMR and ¹³C-NMR were instrumental in elucidating the structures of the resulting metabolites: 17β-hydroxyandrost-1,4-dien-3-one, 11α-hydroxyandrost-1,4-diene-3,17-dione, and 12β-hydroxyandrost-1,4-diene-3,17-dione. nih.govresearchgate.netcore.ac.uk Specific chemical shifts and coupling constants in the NMR spectra provide definitive evidence for the position of hydroxyl groups and other structural modifications. researchgate.net

Mass Spectrometry (MS) is another cornerstone technique, often used to determine the molecular weight and fragmentation patterns of ADD and its metabolites. nih.govresearchgate.netnih.gov Electron Ionization Mass Spectrometry (EI-MS) has been successfully used to characterize the metabolites produced during the fungal transformation of ADD. nih.govresearchgate.net In doping control analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS) are employed to identify ADD and its metabolites in biological samples, often after derivatization to enhance volatility. nih.govnih.gov Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers high sensitivity and accuracy, making it invaluable for identifying metabolites in complex biological matrices like horse urine, where it has been used to characterize fourteen different metabolites of a related compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In the analysis of ADD metabolites, IR spectroscopy helps to identify characteristic absorptions, such as the hydroxyl (–OH) and carbonyl (C=O) stretching frequencies, which are critical for confirming the structure of hydroxylated and reduced derivatives. nih.govresearchgate.netcore.ac.uk

The combined application of these spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound and its diverse range of metabolites. tandfonline.comnih.govresearchgate.net

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, as well as for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like steroids. It has been used for the detection and quantification of ADD and its metabolites in various contexts, including doping control. nih.govnih.gov For instance, a GC-MS method was developed to detect ADD in nutritional supplements with a limit of detection of 0.7 ng/g. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a preferred method for the analysis of ADD and its metabolites due to its high sensitivity and specificity, particularly for non-volatile and thermally labile compounds. nih.govresearchgate.net An LC-HRMS method was developed to identify fourteen metabolites of a related compound in horses, demonstrating its utility in complex metabolic studies. nih.gov Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for the confirmatory analysis of ADD in bovine urine, with a limit of quantification of 0.20 ng/ml. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and purification of ADD and its metabolites. nih.govnih.govsigmaaldrich.com It is often employed to monitor the progress of biotransformation reactions and to isolate metabolites for further spectroscopic analysis. researchgate.netnih.govcore.ac.uk For example, TLC was used to separate and visualize the metabolites of ADD produced by Aspergillus brasiliensis. nih.gov The separated compounds on the TLC plate can be visualized under UV light or by spraying with a chemical reagent. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purification of ADD. nih.govnih.gov HPLC methods, often coupled with UV detection, are used to analyze the purity of ADD and to quantify its conversion in biotransformation processes. nih.gov For example, HPLC analysis showed a 65.7% conversion of androst-4-ene-3,17-dione (AD) to ADD by a recombinant Bacillus subtilis. nih.gov

Interactive Data Table: Chromatographic Methods for this compound Analysis

TechniqueApplicationMatrixDetection Limit/QuantificationReference
GC-MSDetection & QuantificationNutritional Supplements0.7 ng/g nih.gov
GC-EI/MS/MSAnalysisHorse Faeces0.1 ng/g nih.gov
LC-MS/MSConfirmatory AnalysisBovine Urine0.20 ng/ml researchgate.net
LC-HRMSMetabolite IdentificationHorse Liver/UrineNot specified nih.govresearchgate.net
HPLCQuantificationBiotransformation mediaNot specified nih.gov
TLCSeparation & VisualizationBiotransformation mediaNot applicable nih.govresearchgate.net

Radiometric Assays for Enzyme Activity Measurement

Radiometric assays offer a highly sensitive method for measuring enzyme activity. While specific radiometric assays directly for enzymes acting on this compound are not extensively detailed in the provided context, the principle of such assays is well-established in steroid biochemistry. These assays typically involve using a radiolabeled substrate. The enzymatic reaction is allowed to proceed, and then the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is then measured, which is directly proportional to the enzyme's activity. This technique has been generally applied in the study of steroid-modifying enzymes. acs.org

Techniques for Enzyme Activity and Protein Expression Measurement in Biotransformation Systems

The efficiency of biotransformation processes involving this compound is directly linked to the activity and expression of the responsible enzymes. Several techniques are employed to measure these parameters.

Enzyme Activity Assays are crucial for characterizing the enzymes involved in ADD production. For instance, the activity of 3-ketosteroid-Δ¹-dehydrogenase (KSDD), which converts androst-4-ene-3,17-dione (AD) to ADD, has been extensively studied. nih.govmdpi.comnih.gov The activity of recombinant KSDD expressed in Bacillus subtilis was found to be 1.75 U/mg, which was significantly higher than the wild-type enzyme. nih.gov Spectrophotometric methods are commonly used to assay KSDD activity. mdpi.com The activity of cholesterol oxidase, another enzyme involved in the production of ADD from cholesterol, has also been measured during biotransformation processes. nih.gov

Protein Expression Analysis provides insights into the levels of enzyme production within the biotransformation system. Techniques such as native polyacrylamide gel electrophoresis (Native-PAGE) are used to analyze the expression of enzymes like KSDD. nih.gov Furthermore, gene expression analysis at the transcriptional level, using methods like quantitative real-time PCR, can reveal the fold increase in the expression of genes encoding for key enzymes. For example, the transcription of a KSDD gene in a recombinant Mycobacterium sp. was found to be increased by up to 38.4-fold. mdpi.com

Interactive Data Table: Enzyme Activity and Expression in ADD Biotransformation

EnzymeHost OrganismMeasurement TechniqueKey FindingReference
3-Ketosteroid-Δ¹-dehydrogenase (KSDD)Bacillus subtilisEnzyme Activity Assay (Native-PAGE)Activity of 1.75 U/mg nih.gov
3-Ketosteroid-Δ¹-dehydrogenase (KSDD)Mycobacterium sp. ZFZGene Transcription Analysis (qRT-PCR)Up to 38.4-fold increase in expression mdpi.com
Cholesterol OxidaseChryseobacterium gleumEnzyme Activity AssayHighest activity (167 U/mg) after 24h nih.gov

Future Research Directions for Androsta 1,4 Diene 3,17 Dione

Continued Development of Novel Biocatalytic Systems for Enhanced Production

The industrial production of androsta-1,4-diene-3,17-dione (B159171) (ADD) heavily relies on the biotransformation of sterols by various microorganisms. nih.gov Future research will focus on developing more efficient and sustainable biocatalytic systems.

A primary objective is the identification and isolation of novel microbial strains with superior transformation capabilities. researchfloor.org While microorganisms like Mycobacterium, Aspergillus, Arthrobacter, and Bacillus are known to convert sterols to ADD, there is a continuous search for strains with higher yields and selectivity. nih.govplos.org Genetic and metabolic engineering will be instrumental in enhancing the catalytic activity of these strains. researchfloor.org

One promising strategy involves the co-expression of multiple enzymes to create more efficient biocatalytic cascades. For instance, co-expressing 3-ketosteroid-Δ1-dehydrogenase (KSDD), the key enzyme for converting androst-4-ene-3,17-dione (AD) to ADD, with catalase has been shown to improve ADD production by eliminating the inhibitory effects of hydrogen peroxide, a byproduct of the reaction. nih.govresearchgate.net Future work could explore the integration of other enzymes to optimize the entire metabolic pathway from raw sterols to ADD.

Furthermore, optimizing fermentation strategies is crucial for maximizing ADD output. Studies have shown that a three-stage fermentation process, utilizing different carbon sources at various stages, can significantly increase ADD production by Mycobacterium neoaurum. plos.org Research into novel fermentation techniques, such as using resting cells in a cloud point system, has also demonstrated potential for achieving higher ADD yields. nih.gov The development of advanced fermentation technologies will be a key area of future investigation.

Table 1: Microbial Strains and Strategies for Enhanced ADD Production

Microbial StrainEngineering/Fermentation StrategyKey FindingReference
Mycobacterium neoaurum JC-12Three-stage fermentation with fructose (B13574) and glucoseIncreased ADD productivity and final production. plos.org
Bacillus subtilisCo-expression of codon-optimized KSDD and catalaseSevenfold increase in KSDD activity and improved ADD yield. nih.gov
Mycobacterium sp. ZFZTandem KSDD expression cassetteAchieved a high molar ratio of ADD to AD. mdpi.com
E. coliCoupled KstD2ep and catalase systemHigh conversion efficiency of AD to ADD. researchgate.net

Further Elucidation of Undiscovered or Understood Enzymatic Pathways Related to this compound Metabolism

A deeper understanding of the enzymatic pathways involved in the metabolism of this compound is essential for both optimizing its production and exploring its biological activities. While the conversion of AD to ADD by 3-ketosteroid-Δ1-dehydrogenase (KSDD) is well-established, other metabolic routes remain less characterized. nih.govmdpi.com

For example, fungal biotransformation of ADD can lead to various hydroxylated and reduced derivatives. Aspergillus brasiliensis has been shown to produce 17β-hydroxyandrost-1,4-dien-3-one, 11α-hydroxyandrost-1,4-diene-3,17-dione, and 12β-hydroxyandrost-1,4-diene-3,17-dione from ADD. researchgate.net Investigating the specific enzymes responsible for these transformations could open up avenues for producing novel steroid compounds with unique biological properties.

Furthermore, research into the catabolism of testosterone (B1683101) has revealed that it is first converted to androst-4-en-3,17-dione and then to this compound. asm.org Subsequent cleavage of the steroid ring system is catalyzed by oxygenases. asm.org A more detailed characterization of these downstream catabolic pathways in various microorganisms could provide valuable insights into steroid degradation and potentially lead to the discovery of new enzymes and metabolic intermediates.

The study of exemestane (B1683764), a derivative of ADD, has led to the synthesis and characterization of its metabolites, including epoxidated and reduced forms. researchgate.net Elucidating the stereochemistry of these metabolites and their biochemical activity provides crucial structure-activity relationship (SAR) data. researchgate.net Future research should aim to comprehensively map the metabolic fate of ADD in different biological systems, which will be invaluable for drug development and understanding its physiological roles.

Advanced Design and Synthesis of Analogs for Structure-Activity Relationship Optimization and Enzyme Inhibition

This compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules, particularly enzyme inhibitors. A significant area of research focuses on developing analogs of ADD as aromatase inhibitors for the treatment of estrogen-dependent breast cancer. nih.govacs.org

Structure-guided design, utilizing the crystal structure of human placental aromatase, has enabled the creation of potent C6-substituted ADD inhibitors. nih.govacs.org By introducing different functional groups at various positions on the steroid nucleus, researchers can probe the active site of the enzyme and optimize inhibitor binding. For instance, the synthesis of 2-phenylaliphatic-substituted ADDs has provided insights into the hydrophobic binding pocket of aromatase. nih.gov

Future research will continue to leverage computational modeling and synthetic chemistry to design next-generation inhibitors with improved potency and selectivity. This includes exploring a wider range of substitutions at different positions of the ADD molecule. For example, the synthesis of 7α-substituted androsta-1,4-diene-3,17-diones has led to the discovery of potent, enzyme-activated irreversible inhibitors of aromatase. nih.gov

Modifications to the D-ring of ADD analogs have also been shown to impact their inhibitory activity. uc.pt Understanding these structure-activity relationships is crucial for the rational design of more effective drugs. The synthesis and evaluation of a broad spectrum of ADD analogs will continue to be a vibrant area of research.

Table 2: Examples of this compound Analogs and their Biological Targets

AnalogModificationTarget EnzymeKey FindingReference
7α-thiosubstituted derivativesSubstitution at the 7α-positionAromatasePotent, enzyme-activated irreversible inhibition. nih.gov
2-phenylaliphatic-substituted derivativesSubstitution at the 2-positionAromataseProvides insights into the hydrophobic binding pocket. nih.gov
C6-substituted 2-alkynyloxy compoundsSubstitution at the C6-positionAromataseNanomolar IC50 values. nih.govacs.org
17-nor-vitamin D analoguesChemical modification of ADDVitamin D metabolismSynthesis of biologically active vitamin D analogs. nih.gov

Expanding Applications of this compound as a Versatile Building Block in Synthetic Chemistry

Beyond its role as a precursor to pharmaceutical steroids, this compound is a valuable and versatile building block in synthetic chemistry. wikipedia.org Its unique chemical structure, featuring multiple functional groups and chiral centers, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules.

The reactivity of the double bonds and ketone groups in ADD allows for a variety of chemical transformations, including reductions, oxidations, and substitutions. For example, the reduction of the C-17 ketone yields boldenone (B1667361) (17β-hydroxyandrost-1,4-dien-3-one), an anabolic steroid. nih.gov

Furthermore, derivatives of ADD, such as 4-chloro-6-methylene-androsta-1,4-diene-3,17-dione, serve as key intermediates in the production of other pharmaceuticals and bioactive molecules. a2bchem.com The presence of specific functional groups allows for selective derivatization, enabling chemists to create novel compounds with tailored properties for applications in medicine, agriculture, and materials science. a2bchem.com

Future research will likely explore new and innovative ways to utilize ADD as a synthetic platform. This could involve developing novel catalytic methods for its functionalization, as well as its incorporation into more complex molecular architectures. The versatility of ADD as a starting material ensures its continued importance in the field of organic synthesis.

Q & A

Basic: What are the critical safety protocols for handling androsta-1,4-diene-3,17-dione in laboratory settings?

Methodological Answer:

  • Ventilation: Ensure local exhaust ventilation to minimize dust inhalation during weighing or transfer .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust cannot be controlled .
  • First Aid: In case of accidental exposure, monitor for delayed symptoms (e.g., respiratory distress) for 48 hours. Provide fresh air and seek medical attention if needed .
  • Spill Management: Collect spilled material in sealed containers and dispose of as hazardous waste (refer to OSHA HCS guidelines) .

Basic: Which analytical techniques are most reliable for identifying this compound and distinguishing it from structurally similar steroids?

Methodological Answer:

  • Chromatography: Use HPLC or UPLC with UV detection (λmax = 243 nm) for purity assessment (≥98% per Cayman Chemical specifications) .
  • Mass Spectrometry: LC-MS/MS in positive ion mode to confirm molecular weight (284.4 g/mol) and fragmentation patterns .
  • Crystallography: Compare X-ray diffraction data (e.g., unit cell parameters) against reference standards like COD Entry 1519111 for structural validation .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Temperature: Store at -20°C in airtight containers to prevent degradation. Stability is confirmed for ≥2 years under these conditions .
  • Handling: Allow the compound to equilibrate to room temperature before use to avoid condensation-induced clumping .

Advanced: How can researchers optimize synthetic pathways for this compound to improve yield and minimize byproducts?

Methodological Answer:

  • DOE (Design of Experiments): Use factorial designs to test variables like catalyst concentration, temperature, and reaction time .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., boldione) and adjust conditions dynamically .
  • AI Modeling: Leverage tools like COMSOL Multiphysics to simulate reaction kinetics and predict optimal parameters .

Advanced: How should researchers address contradictions in reported metabolic pathways involving this compound?

Methodological Answer:

  • Comparative Studies: Replicate assays under standardized conditions (e.g., human liver microsomes vs. rodent models) to isolate species-specific metabolism .
  • Isotopic Labeling: Use deuterated or ¹⁴C-labeled analogs to trace metabolic fates via LC-radiodetection .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published Km/Vmax values .

Advanced: What computational approaches are effective for predicting the interaction of this compound with steroidogenic enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to aromatase (CYP19A1) active sites, referencing crystallographic data (e.g., PDB 3EQM) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability and hydrogen-bonding networks .

Advanced: How can researchers design experiments to elucidate the role of this compound in androgen receptor (AR) signaling?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on AR-positive cell lines treated with the compound to identify differentially expressed genes .
  • ChIP-qPCR: Validate AR binding to promoter regions of target genes (e.g., PSA) after exposure .

Advanced: What regulatory considerations are critical when using this compound in forensic or clinical research?

Methodological Answer:

  • Documentation: Maintain records compliant with DEA Schedule III regulations, including chain-of-custody logs and disposal certificates .
  • Institutional Approval: Submit protocols to institutional review boards (IRBs) for human-derived sample studies .

Advanced: How can degradation products of this compound be identified and quantified under accelerated stability testing?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC-PDA: Monitor degradation peaks at 243 nm and characterize via high-resolution MS/MS .

Advanced: What ethical frameworks apply to studies involving this compound, given its anabolic potential?

Methodological Answer:

  • Dual-Use Risk Mitigation: Implement access controls and audit trails for lab inventories to prevent misuse .
  • Ethics Training: Require researchers to complete CITI modules on performance-enhancing substance research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.